N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a furan ring, and a chloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-amino-1,2,4-triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
- N-{(E)-[5-(3,4-dimethoxyphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
- N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
Uniqueness
N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is unique due to the presence of the chloronitrophenyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for various applications compared to similar compounds .
Properties
Molecular Formula |
C13H8ClN5O3 |
---|---|
Molecular Weight |
317.69 g/mol |
IUPAC Name |
(E)-1-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C13H8ClN5O3/c14-12-3-1-9(19(20)21)5-11(12)13-4-2-10(22-13)6-17-18-7-15-16-8-18/h1-8H/b17-6+ |
InChI Key |
LEWBNSYNYCHEOD-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=N/N3C=NN=C3)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NN3C=NN=C3)Cl |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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